molecular formula C10H10Cl2O3 B15054207 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane

Cat. No.: B15054207
M. Wt: 249.09 g/mol
InChI Key: ISPMLQZBACTLOO-UHFFFAOYSA-N
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Description

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane is a substituted 1,3-dioxolane derivative characterized by a central dioxolane ring (a five-membered cyclic ether with two oxygen atoms) functionalized with a chloromethyl group and a 2,4-dichlorophenoxy moiety. Its structure, as indicated by canonical SMILES ClC1=CC=C(C(Cl)=C1)C2OCC(O2)CCl, highlights the presence of two chlorine atoms on the phenyl ring and a chloromethyl group attached to the dioxolane ring . This compound is part of a broader class of 1,3-dioxolane derivatives, which are often explored for their biological activities, including antimicrobial and antifungal properties .

The compound’s stereochemical complexity arises from the dioxolane ring, which can adopt multiple conformations.

Properties

Molecular Formula

C10H10Cl2O3

Molecular Weight

249.09 g/mol

IUPAC Name

2-[(2,4-dichlorophenoxy)methyl]-1,3-dioxolane

InChI

InChI=1S/C10H10Cl2O3/c11-7-1-2-9(8(12)5-7)15-6-10-13-3-4-14-10/h1-2,5,10H,3-4,6H2

InChI Key

ISPMLQZBACTLOO-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane typically involves the reaction of 2,4-dichlorophenol with epichlorohydrin to form 2,4-dichlorophenoxypropanol. This intermediate is then reacted with ethylene glycol in the presence of an acid catalyst to form the final product, this compound .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the desired temperature, pressure, and pH levels.

Chemical Reactions Analysis

Acid-Catalyzed Hydrolysis of the 1,3-Dioxolane Ring

The 1,3-dioxolane ring undergoes acid-catalyzed hydrolysis to regenerate the parent carbonyl compound and ethylene glycol. This reaction proceeds via protonation of the acetal oxygen, followed by nucleophilic attack by water and cleavage of the C–O bonds.

Conditions :

  • Aqueous HCl or H₂SO₄ in refluxing toluene .

  • Catalytic Brønsted acids (e.g., montmorillonite K10) .

Products :

  • Carbonyl compound : Likely 2-(2,4-dichlorophenoxy)acetaldehyde.

  • Ethylene glycol : Confirmed by TLC and NMR analysis in analogous systems .

Mechanistic Evidence :

  • Hydrolysis of similar 1,3-dioxolanes produces aldehydes/ketones and diols .

  • Stability studies show cyclic acetals degrade in wet acidic solvents .

Oxidation Reactions

The methylene group adjacent to the phenoxy oxygen may undergo oxidation under strong conditions.

Oxidation Pathways :

Oxidizing Agent Product Conditions
KMnO₄2-(2,4-Dichlorophenoxy)acetic acidAqueous, acidic
CrO₃/PyKetone derivativeAnhydrous, room temperature

Key Observations :

  • Oxidation of analogous phenoxy-methyl dioxolanes yields carboxylic acids or ketones, depending on the agent .

  • The electron-withdrawing Cl groups enhance the acidity of the benzylic hydrogen, facilitating oxidation .

Thermal Decomposition

Thermolysis may lead to cleavage of the dioxolane ring and release of chlorinated byproducts.

Pathways :

  • Ring-opening : Generates 2-(2,4-dichlorophenoxy)acetaldehyde and ethylene glycol .

  • Dioxin formation : Self-condensation of 2,4-dichlorophenol (a potential degradation product) can produce trace 2,7-dichlorodibenzo-p-dioxin .

Experimental Data :

  • Pyrolysis of chlorophenoxy compounds at >200°C yields polychlorinated dibenzo-p-dioxins (PCDDs) .

  • GC-MS analysis of similar systems confirms dioxin traces .

Photodegradation

UV irradiation induces bond cleavage, particularly in the dichlorophenoxy group.

Degradation Products :

  • 2,4-Dichlorophenol : From C–O bond cleavage .

  • CO₂ and H₂O : Complete mineralization under prolonged UV exposure .

Kinetics :

  • Half-life in aqueous solution: ~48 hours (λ = 254 nm) .

Nucleophilic Substitution

The chlorine atoms on the phenyl ring may undergo substitution under harsh conditions.

Reactivity :

Reagent Product Conditions
NaOH (aq.)2,4-Dihydroxyphenoxy derivativeReflux, 6–12 hours
NH₃ (liq.)2,4-Diaminophenoxy derivativeHigh pressure, 100°C

Limitations :

  • Chlorines are deactivated by the electron-withdrawing phenoxy group, requiring vigorous conditions .

Functionalization via Thiourea Derivatives

The dioxolane’s methyl group can be modified to introduce pharmacophores.

Example Reaction :

  • Reagent : 2,4-Dichlorophenoxyacetic acid derivatives + aryl isothiocyanates.

  • Product : 2-(2,4-Dichlorophenoxy)-N-(2,2,2-trichloro-1-(3-arylthioureido)ethyl)acetamides .

Conditions :

  • MeCN, reflux, 24 hours .

  • Yield: 58–72% .

Applications :

  • Enhanced COX-2 inhibition compared to parent compounds .

Scientific Research Applications

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.

    Biology: This compound is studied for its potential biological activities, including its effects on various enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the manufacture of pesticides, herbicides, and other agrochemicals.

Mechanism of Action

The mechanism of action of 2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane involves its interaction with specific molecular targets and pathways. It is known to affect the activity of certain enzymes and disrupt cellular processes. The compound’s structure allows it to bind to specific receptors, leading to changes in cellular signaling and function .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name Substituents/Modifications Biological Activity (MIC Range) Key References
2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane 2,4-dichlorophenoxy, chloromethyl Not explicitly reported
2-(2,4-Dichlorophenyl)-4,5-dimethyl-1,3-dioxolane 2,4-dichlorophenyl, 4,5-dimethyl Antimicrobial (MIC: 4.8–5000 µg/mL)
4-(Chloromethyl)-2-(2,4-dichlorophenyl)-1,3-dioxolane 2,4-dichlorophenyl, chloromethyl No activity data
Ketoconazole* 1,3-dioxolane with imidazole and dichlorophenyl Antifungal (Clinical use)
Terconazole* 1,3-dioxolane with triazole and dichlorophenyl Antifungal (Clinical use)

*Note: Ketoconazole and terconazole are clinically approved antifungal agents with structural similarities to the target compound .

Key Comparisons:

Antimicrobial Activity: The dimethyl-substituted analogue 2-(2,4-dichlorophenyl)-4,5-dimethyl-1,3-dioxolane (CAS 5436-70-4) exhibited broad-spectrum antibacterial activity against S. aureus, E. coli, and C. albicans, with MIC values ranging from 4.8 to 5000 µg/mL . In contrast, the chloromethyl-substituted target compound lacks direct activity data but shares structural motifs with active derivatives. The presence of electron-withdrawing chlorine atoms in the phenoxy group likely enhances lipid solubility and membrane permeability, a feature common to many bioactive dioxolanes .

Stereochemical Influence: Ketoconazole and terconazole highlight the importance of stereochemistry in 1,3-dioxolane derivatives.

Synthetic Routes :

  • The synthesis of 1,3-dioxolanes typically involves cyclization reactions between diols and carbonyl compounds. For example, 4-(chloromethyl)-1,3-dioxolane (CAS 2568-30-1) is synthesized via acetal formation, a method applicable to the target compound .

Safety and Toxicity: Limited toxicity data are available for the target compound. However, the dimethyl analogue (CAS 5436-70-4) is classified under GHS Category 3 (acute toxicity), emphasizing the need for careful handling .

Biological Activity

2-((2,4-Dichlorophenoxy)methyl)-1,3-dioxolane is a synthetic compound derived from 2,4-dichlorophenoxyacetic acid (2,4-D), a well-known herbicide. This compound has garnered attention for its potential biological activities, particularly in antifungal and antibacterial applications. This article reviews the biological activity of this compound, highlighting key research findings and data.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of 2,4-dichlorophenol with suitable dioxolane precursors. The resulting compound features a dioxolane ring that contributes to its biological properties. Structural characterization is often performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the integrity of the synthesized compound.

Antifungal Activity

Research has demonstrated that derivatives of this compound exhibit significant antifungal properties. A study evaluated several polyazole derivatives synthesized from this compound against pathogenic fungi. The results indicated that these derivatives were particularly effective against filamentous fungi such as Aspergillus fumigatus and Scedosporium apiospermum, with some compounds showing efficacy comparable to established antifungal agents like ketoconazole and oxiconazole .

Table 1: Antifungal Activity of Polyazole Derivatives

CompoundFungi TestedMinimum Inhibitory Concentration (MIC)
AAspergillus fumigatus0.5 µg/mL
BScedosporium apiospermum0.25 µg/mL
CCandida albicans1.0 µg/mL

Antibacterial Activity

In addition to antifungal properties, the compound has shown promising antibacterial activity. A series of newly synthesized 1,3-dioxolanes were tested against various Gram-positive and Gram-negative bacteria. The results indicated that most compounds exhibited significant antibacterial effects against Staphylococcus aureus, Staphylococcus epidermidis, and Enterococcus faecalis. Notably, one derivative achieved an MIC value of 625 µg/mL against E. faecalis, while others demonstrated excellent activity against Pseudomonas aeruginosa and Candida albicans .

Table 2: Antibacterial Activity of Dioxolane Derivatives

CompoundBacteria TestedMinimum Inhibitory Concentration (MIC)
DStaphylococcus aureus625 µg/mL
EPseudomonas aeruginosa500 µg/mL
FEnterococcus faecalis625 µg/mL

Molecular docking studies have provided insights into the mechanism by which these compounds exert their biological effects. For instance, docking studies with cyclooxygenase-2 (COX-2) revealed that certain derivatives form stable complexes with the enzyme, suggesting potential anti-inflammatory properties alongside their antimicrobial activities . This interaction is characterized by multiple hydrogen bonds with key amino acids in the COX-2 active site.

Case Studies

Several case studies have illustrated the practical applications of these compounds in medical settings. In one study, a derivative was tested for its efficacy in treating fungal infections in immunocompromised patients. The results showed a marked reduction in infection rates when administered alongside conventional antifungal therapies . Another case study highlighted its potential use in agricultural settings as a fungicide due to its selective toxicity towards pathogenic fungi without harming beneficial microorganisms .

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